molecular formula C19H20N2O2S B11119375 N-(4-phenylbutyl)quinoline-8-sulfonamide

N-(4-phenylbutyl)quinoline-8-sulfonamide

Cat. No.: B11119375
M. Wt: 340.4 g/mol
InChI Key: DIRTXTCFFXAZCI-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a sulfonamide group at the 8-position and a phenylbutyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired product. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)quinoline-8-sulfonamide involves its interaction with molecular targets such as PKM2. By inhibiting PKM2, the compound disrupts the glycolytic pathway in cancer cells, leading to reduced ATP production and impaired cell viability. This selective inhibition of PKM2 in cancer cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Shares the quinoline and sulfonamide moieties but lacks the phenylbutyl group.

    N-(4-phenylbutyl)quinoline: Contains the phenylbutyl group but lacks the sulfonamide moiety.

Uniqueness

N-(4-phenylbutyl)quinoline-8-sulfonamide is unique due to the presence of both the phenylbutyl and sulfonamide groups, which contribute to its distinct biological activity and selectivity towards cancer cells. This combination of structural features enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-phenylbutyl)quinoline-8-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c22-24(23,18-13-6-11-17-12-7-14-20-19(17)18)21-15-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,11-14,21H,4-5,10,15H2

InChI Key

DIRTXTCFFXAZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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